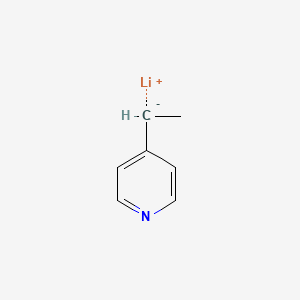![molecular formula C15H20ClN3O3 B14621577 1-[2-(2-Chlorophenyl)-4-methylpentyl]imidazole;nitric acid CAS No. 59666-62-5](/img/structure/B14621577.png)
1-[2-(2-Chlorophenyl)-4-methylpentyl]imidazole;nitric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2-Chlorophenyl)-4-methylpentyl]imidazole;nitric acid is a compound that combines the structural features of an imidazole ring with a chlorophenyl and methylpentyl substituent, along with nitric acid. Imidazole derivatives are known for their wide range of biological activities and applications in various fields, including medicine, agriculture, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Chlorophenyl)-4-methylpentyl]imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using methods such as the Debus-Radziszewski synthesis, Wallach synthesis, or from the dehydrogenation of imidazolines.
Substitution Reactions: The chlorophenyl and methylpentyl groups are introduced through substitution reactions.
Combination with Nitric Acid: The final step involves the addition of nitric acid to the synthesized imidazole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(2-Chlorophenyl)-4-methylpentyl]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-[2-(2-Chlorophenyl)-4-methylpentyl]imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its anticonvulsant and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 1-[2-(2-Chlorophenyl)-4-methylpentyl]imidazole involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Miconazole Nitrate: An imidazole derivative with antifungal properties.
Clotrimazole: Another imidazole compound used as an antifungal agent.
Ketoconazole: Known for its use in treating fungal infections.
Uniqueness
1-[2-(2-Chlorophenyl)-4-methylpentyl]imidazole is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other imidazole derivatives.
Eigenschaften
CAS-Nummer |
59666-62-5 |
|---|---|
Molekularformel |
C15H20ClN3O3 |
Molekulargewicht |
325.79 g/mol |
IUPAC-Name |
1-[2-(2-chlorophenyl)-4-methylpentyl]imidazole;nitric acid |
InChI |
InChI=1S/C15H19ClN2.HNO3/c1-12(2)9-13(10-18-8-7-17-11-18)14-5-3-4-6-15(14)16;2-1(3)4/h3-8,11-13H,9-10H2,1-2H3;(H,2,3,4) |
InChI-Schlüssel |
LXXMVXLBPABMSU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(CN1C=CN=C1)C2=CC=CC=C2Cl.[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-Benzyldiazenyl]butan-2-ol](/img/structure/B14621499.png)
![1H-Pyrrolo[3,2-h]quinoline, 2-methyl-](/img/structure/B14621503.png)


![Trimethyl[2-(methylsulfanyl)phenoxy]silane](/img/structure/B14621518.png)


![2,2'-[(1-Hydroxybutan-2-yl)azanediyl]diacetic acid](/img/structure/B14621533.png)






